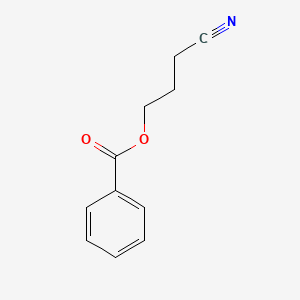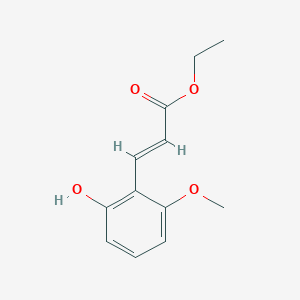
3-cyanopropyl Benzoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Use in Radical Addition Reactions
- Cyano(ethoxycarbonothioylthio)methyl benzoate has been demonstrated as an effective one-carbon radical equivalent for introducing an acyl unit via xanthate transfer radical addition to olefins. This compound can be further elaborated, showcasing its utility in complex chemical synthesis (Bagal, de Greef, & Zard, 2006).
2. Photochemical Transformations
- Studies on the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate reveal that irradiation in non-nucleophilic solvents leads to the formation of certain compounds with high chemical yields. This indicates a potential application in synthetic organic chemistry (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).
3. Computational Studies in Organic Chemistry
- Computational studies on the thermal elimination reaction of menthyl benzoate in the gas phase have provided insights into the reaction mechanisms and rates. Such studies are crucial for understanding complex organic reactions and for the development of new synthetic methods (Vélez, Quijano, Notario, Pabón, Murillo, Leal, Zapata, & Alarcón, 2009).
4. Development of Cholesteric Glassy Liquid Crystals
- Research into cholesteric glassy liquid crystals has involved synthesizing new compounds by bonding 4′-cyanobiphenyl-4-yl benzoate nematogens to a benzene core. This study contributes to the understanding of the structure-property relationships in liquid crystal technology (Kim, Marshall, Wallace, Ou, & Chen, 2008).
5. Drug-Polymer Interaction Studies
- The interaction between model drugs (including benzoates) and thermoresponsive poly(N-isopropylacrylamide) hydrogels has been investigated. These studies are essential for the development of advanced drug delivery systems (Coughlan & Corrigan, 2006).
Orientations Futures
The future of synthetic chemistry, including the synthesis and application of compounds like 3-Cyanopropyl Benzoate, is expected to focus on higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The development of new synthetic strategies that are more atom efficient, generate less waste, and utilize less hazardous conditions is anticipated .
Propriétés
IUPAC Name |
3-cyanopropyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJFNSVPIAUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Azaspiro[4.4]nonan-2-one](/img/structure/B3181248.png)






![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-7-ol](/img/structure/B3181300.png)
